molecular formula C25H19NO7 B3654685 2-(3-methoxyphenyl)-2-oxoethyl 2-(2-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxylate

2-(3-methoxyphenyl)-2-oxoethyl 2-(2-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxylate

Cat. No.: B3654685
M. Wt: 445.4 g/mol
InChI Key: VRZIFYZRAPVNSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenolic compounds, such as those with methoxyphenyl groups, are common in nature and have diverse biological activities . They are characterized by one or more hydroxyl groups attached to an aromatic ring .


Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques like X-ray crystallography . The presence of methoxyphenyl and dioxo groups suggests that the compound may have interesting electronic and steric properties.


Chemical Reactions Analysis

Phenolic compounds can undergo a variety of chemical reactions, including oxidation, reduction, and various types of substitution reactions . The specific reactions that “2-(3-methoxyphenyl)-2-oxoethyl 2-(2-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxylate” can undergo would depend on its exact structure.


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by factors like its molecular structure, functional groups, and stereochemistry . For example, the presence of methoxy and carboxylate groups could influence the compound’s solubility, acidity, and reactivity .

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system it interacts with . Without specific information, it’s difficult to predict the mechanism of action of the compound.

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, many phenolic compounds are irritants and can be harmful if swallowed . Always refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The future directions for research on a compound depend on its biological activity, potential applications, and the current state of knowledge about it. Phenolic compounds are of interest in many areas, including medicinal chemistry, materials science, and environmental science .

Properties

IUPAC Name

[2-(3-methoxyphenyl)-2-oxoethyl] 2-(2-methoxyphenyl)-1,3-dioxoisoindole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19NO7/c1-31-17-7-5-6-15(12-17)21(27)14-33-25(30)16-10-11-18-19(13-16)24(29)26(23(18)28)20-8-3-4-9-22(20)32-2/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRZIFYZRAPVNSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)COC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-methoxyphenyl)-2-oxoethyl 2-(2-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxylate
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2-(3-methoxyphenyl)-2-oxoethyl 2-(2-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxylate
Reactant of Route 3
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2-(3-methoxyphenyl)-2-oxoethyl 2-(2-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxylate
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2-(3-methoxyphenyl)-2-oxoethyl 2-(2-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxylate
Reactant of Route 5
Reactant of Route 5
2-(3-methoxyphenyl)-2-oxoethyl 2-(2-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxylate
Reactant of Route 6
2-(3-methoxyphenyl)-2-oxoethyl 2-(2-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxylate

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